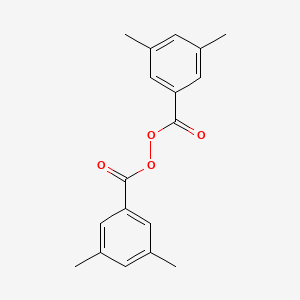
Bis(3,5-dimethylbenzoyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-dimethylbenzoyl) peroxide is an organic peroxide compound characterized by the presence of two benzoyl groups attached to a peroxide linkage. This compound is known for its strong oxidizing properties and is commonly used as a radical initiator in polymerization reactions. It is also utilized in various industrial applications due to its ability to decompose and generate free radicals under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylbenzoyl) peroxide typically involves the reaction of 3,5-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
[ 2 \text{C}_9\text{H}_9\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_9\text{H}_9\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through recrystallization or other suitable methods to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3,5-dimethylbenzoyl) peroxide undergoes various types of chemical reactions, including:
Oxidation: As an oxidizing agent, it can facilitate the oxidation of various organic substrates.
Reduction: It can be reduced to its corresponding alcohols under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. Conditions typically involve the presence of a catalyst and controlled temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Reagents like halogens or nucleophiles can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.
Aplicaciones Científicas De Investigación
Bis(3,5-dimethylbenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers and copolymers.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research into its potential use as an antimicrobial agent and its role in drug delivery systems is ongoing.
Industry: It is used in the production of plastics, resins, and other materials where controlled radical polymerization is required.
Mecanismo De Acción
The mechanism of action of Bis(3,5-dimethylbenzoyl) peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl peroxide: Similar in structure but lacks the dimethyl groups, making it less stable and more prone to decomposition.
Dicumyl peroxide: Another organic peroxide with different substituents, used primarily in the rubber industry.
Di-tert-butyl peroxide: Known for its high thermal stability and used in high-temperature polymerization processes.
Uniqueness
Bis(3,5-dimethylbenzoyl) peroxide is unique due to the presence of the 3,5-dimethyl groups, which enhance its stability and make it suitable for specific applications where other peroxides may not be effective. Its ability to generate free radicals under controlled conditions makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(3,5-dimethylbenzoyl) 3,5-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-12(2)8-15(7-11)17(19)21-22-18(20)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
Clave InChI |
MBXQENVQSSWFBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC(=CC(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















